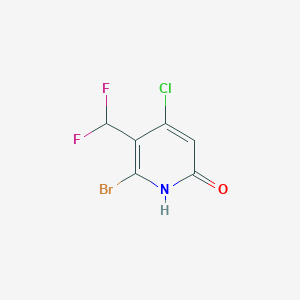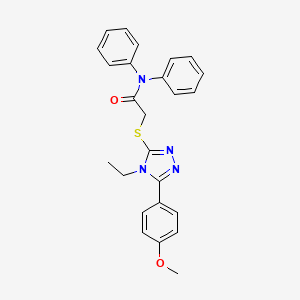
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a nitrophenyl group, an oxadiazole ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
科学的研究の応用
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application:
Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-2-(phenylthio)ethanone: Similar structure but lacks the oxadiazole ring.
1-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure but with a different substituent on the oxadiazole ring.
Uniqueness
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of both the nitrophenyl group and the oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H13N3O4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O4S/c1-11-4-2-3-5-14(11)16-18-19-17(24-16)25-10-15(21)12-6-8-13(9-7-12)20(22)23/h2-9H,10H2,1H3 |
InChIキー |
CZYYVIBADTZDGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




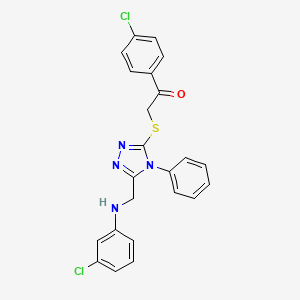


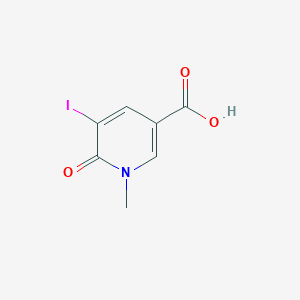
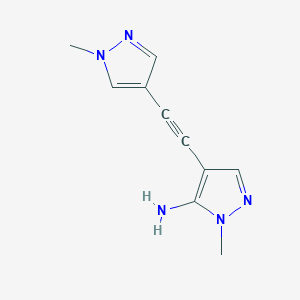
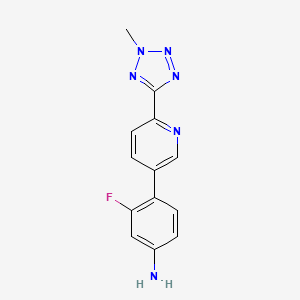
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
